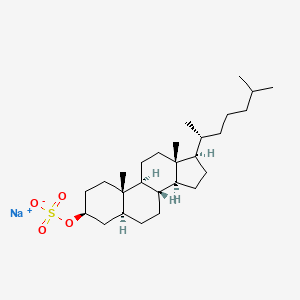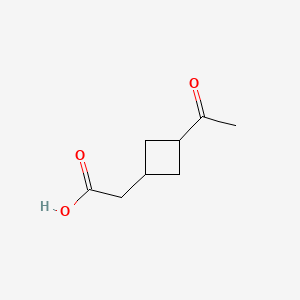
(3,4-dichlorophenyl)carbamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)carbamic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by a 3,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3,4-Dichlorophenyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
3,4-Dichloroaniline+Phosgene→(3,4-Dichlorophenyl)carbamic acid
Another method involves the use of isocyanates. For instance, 3,4-dichlorophenyl isocyanate can react with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dichlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,4-dichlorophenyl)carbamic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable complexes with them. The pathways involved in its action include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic Acid: The parent compound of (3,4-dichlorophenyl)carbamic acid.
Methyl N-(3,4-dichlorophenyl)carbamate: A similar compound with a methyl group instead of a hydrogen atom.
Ethyl N-(3,4-dichlorophenyl)carbamate: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamic acid derivatives and useful in various specialized applications.
Propriétés
Formule moléculaire |
C7H5Cl2NO2 |
|---|---|
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(5)9)10-7(11)12/h1-3,10H,(H,11,12) |
Clé InChI |
VTAQLGRULYHNQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)










